molecular formula C21H16N2OS B4988877 [4-(1H-benzimidazol-2-ylsulfanylmethyl)phenyl]-phenylmethanone

[4-(1H-benzimidazol-2-ylsulfanylmethyl)phenyl]-phenylmethanone

Cat. No.: B4988877
M. Wt: 344.4 g/mol
InChI Key: UDBFPRUBDWDITB-UHFFFAOYSA-N
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Description

[4-(1H-benzimidazol-2-ylsulfanylmethyl)phenyl]-phenylmethanone is a complex organic compound that features a benzimidazole moiety linked to a phenylmethanone group. Benzimidazoles are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .

Preparation Methods

The synthesis of [4-(1H-benzimidazol-2-ylsulfanylmethyl)phenyl]-phenylmethanone typically involves multiple steps. One common method starts with the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 4-fluorobenzaldehyde in dimethyl sulfoxide (DMSO) to yield 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde. This intermediate is then reacted with thiosemicarbazide in ethanol under reflux conditions to produce the final compound .

Chemical Reactions Analysis

[4-(1H-benzimidazol-2-ylsulfanylmethyl)phenyl]-phenylmethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.

    Substitution: Nucleophilic aromatic substitution reactions are possible due to the presence of the benzimidazole moiety.

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of [4-(1H-benzimidazol-2-ylsulfanylmethyl)phenyl]-phenylmethanone involves its interaction with various molecular targets. The benzimidazole moiety can bind to enzymes and receptors, inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s biological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Similar compounds include other benzimidazole derivatives such as:

Properties

IUPAC Name

[4-(1H-benzimidazol-2-ylsulfanylmethyl)phenyl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2OS/c24-20(16-6-2-1-3-7-16)17-12-10-15(11-13-17)14-25-21-22-18-8-4-5-9-19(18)23-21/h1-13H,14H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDBFPRUBDWDITB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CSC3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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